![molecular formula C13H20N2 B13312004 3-Methyl-N-[1-(pyridin-2-yl)ethyl]cyclopentan-1-amine](/img/structure/B13312004.png)
3-Methyl-N-[1-(pyridin-2-yl)ethyl]cyclopentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-N-[1-(pyridin-2-yl)ethyl]cyclopentan-1-amine is an organic compound with the molecular formula C₁₃H₂₀N₂ This compound features a cyclopentane ring substituted with a methyl group and an amine group, which is further substituted with a pyridin-2-yl ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-[1-(pyridin-2-yl)ethyl]cyclopentan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methylcyclopentanone with pyridin-2-yl ethylamine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in the presence of an acid catalyst like acetic acid. The reaction is carried out in a suitable solvent such as methanol or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reducing agents would be tailored to minimize costs and environmental impact while maximizing efficiency.
化学反応の分析
Types of Reactions
3-Methyl-N-[1-(pyridin-2-yl)ethyl]cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the pyridin-2-yl ethyl group can be replaced with other nucleophiles such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Alkylated amines, halogenated derivatives.
科学的研究の応用
3-Methyl-N-[1-(pyridin-2-yl)ethyl]cyclopentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its amine functionality and pyridine ring, which are common motifs in biologically active molecules.
Industry: Used in the development of new materials and catalysts, as well as in the production of fine chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 3-Methyl-N-[1-(pyridin-2-yl)ethyl]cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved would depend on the specific target and the context of its use.
類似化合物との比較
Similar Compounds
N-[1-(Pyridin-2-yl)ethyl]cyclopentan-1-amine: Lacks the methyl group on the cyclopentane ring, which may affect its reactivity and binding properties.
3-Methyl-N-[1-(pyridin-3-yl)ethyl]cyclopentan-1-amine: The pyridine ring is substituted at the 3-position instead of the 2-position, which can influence its electronic properties and interactions with targets.
3-Methyl-N-[1-(pyridin-2-yl)ethyl]cyclohexan-1-amine: The cyclopentane ring is replaced with a cyclohexane ring, altering its steric and conformational properties.
Uniqueness
3-Methyl-N-[1-(pyridin-2-yl)ethyl]cyclopentan-1-amine is unique due to the combination of its cyclopentane ring, methyl substitution, and pyridin-2-yl ethylamine moiety. This specific arrangement of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C13H20N2 |
|---|---|
分子量 |
204.31 g/mol |
IUPAC名 |
3-methyl-N-(1-pyridin-2-ylethyl)cyclopentan-1-amine |
InChI |
InChI=1S/C13H20N2/c1-10-6-7-12(9-10)15-11(2)13-5-3-4-8-14-13/h3-5,8,10-12,15H,6-7,9H2,1-2H3 |
InChIキー |
NRJKOWGZFLYSEE-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C1)NC(C)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




amine](/img/structure/B13311938.png)
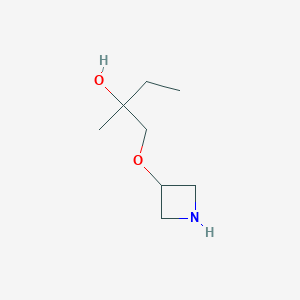
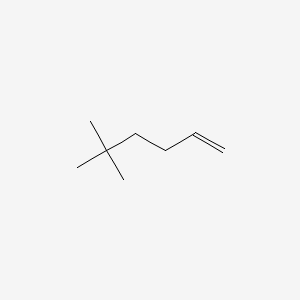
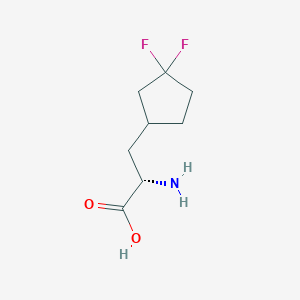
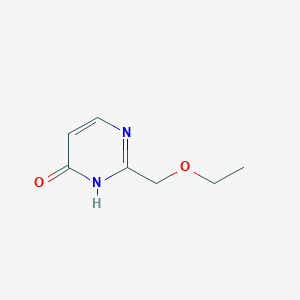



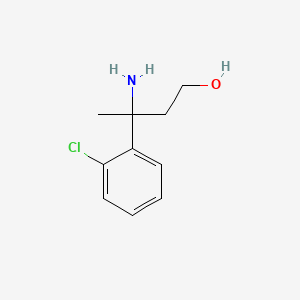
![3-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13311998.png)
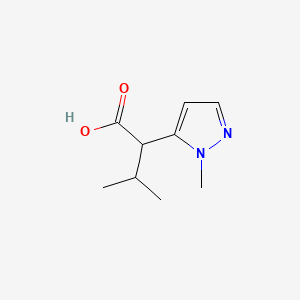
![2-[(Heptan-3-yl)amino]propane-1,3-diol](/img/structure/B13312003.png)
